molecular formula C12H12ClNO3S2 B2869207 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351641-90-1

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2869207
CAS RN: 1351641-90-1
M. Wt: 317.8
InChI Key: KZVMPSKTSNBUOW-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives, like the one , are known to have a variety of properties and applications, including in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, a key component of the compound , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Herbicide Selectivity and Metabolism in Crops

One of the primary applications of certain sulfonamide derivatives is in the field of agriculture as herbicides. These compounds exhibit selectivity towards specific crops, enabling the targeted elimination of weeds without harming the intended crop. For example, chlorsulfuron, a sulfonamide derivative, is metabolized by tolerant plants like wheat, oats, and barley into an inactive product, demonstrating a biological basis for selectivity in herbicide application. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, highlighting the plant's ability to detoxify the herbicide (Sweetser, Schow, & Hutchison, 1982).

Development of Novel Pharmaceuticals

Sulfonamide derivatives have shown significant potential in the development of novel pharmaceuticals, with applications ranging from cancer treatment to the inhibition of specific enzymes involved in disease progression. For instance, sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have demonstrated strong affinities towards carbonic anhydrase isozymes, indicating their potential in treating diseases through the inhibition of these enzymes. These compounds possess good water solubility and have shown effective intraocular pressure lowering in animal models, suggesting their application in treating glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of sulfonamide derivatives have extended into antitumor and antimicrobial research, revealing compounds with potential as anticancer agents and microbial growth inhibitors. Certain synthesized sulfonamides have exhibited cytotoxic and carbonic anhydrase inhibitory effects, suggesting their utility in developing new anticancer agents. These compounds have shown a good inhibition profile on human carbonic anhydrase IX and XII, key enzymes involved in tumor progression and metastasis (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).

Future Directions

Thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c13-9-4-1-2-6-12(9)19(16,17)14-8-10(15)11-5-3-7-18-11/h1-7,10,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMPSKTSNBUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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